molecular formula C15H14O5 B1208203 Fisetinidol

Fisetinidol

Cat. No. B1208203
M. Wt: 274.27 g/mol
InChI Key: VFZYLYJWCROVLO-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fisetinidol is a tetrahydroxyflavan that is (2S)-flavan substituted by hydroxy groups at positions 3, 7, 3' and 4'. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a plant metabolite. It is a tetrahydroxyflavan and a catechin. It derives from a hydride of a (2S)-flavan.

Scientific Research Applications

Anti-inflammatory and Antioxidant Effects

  • A study found that (-)-Fisetinidol palmitate, a semi-synthetic flavonoid derived from Bauhinia pulchella, demonstrated anti-resorptive effects in periodontitis in rats, highlighting its antioxidant activity and involvement in the RANK/RANKL/OPG pathway (Pinto et al., 2020).

Antidiabetic Properties

  • Fisetinidol isolated from Bauhinia pentandra showed promising hypoglycemic and hepatoprotective effects in adult zebrafish, suggesting its potential as an antidiabetic agent (da Silva et al., 2022).

Antibacterial Activity

  • Research on fisetinidol revealed that it does not have intrinsic antibacterial activity but shows synergism with antibiotics like norfloxacin, hinting at its potential use in overcoming bacterial resistance (Silva et al., 2020).

Neuroprotective Effects

  • Fisetin, a related compound, was shown to protect against aging-induced oxidative stress, apoptosis, and neurodegeneration in rat brain, indicating its potential for neuroprotection (Singh et al., 2018).

Anticancer Properties

  • Several studies have demonstrated fisetin's anticancer activities, including its role in inhibiting cell proliferation and inducing apoptosis in cancer cells (Afroze et al., 2022), as well as its engagement with the spinal serotonergic system in neuropathic pain models (Zhao et al., 2015).

properties

Product Name

Fisetinidol

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol

InChI

InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m0/s1

InChI Key

VFZYLYJWCROVLO-DZGCQCFKSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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